Cellular HDAC Inhibition Potency in Human NB4 Leukemia Cells: Direct Comparison within a Quinoxaline Series
In a direct head-to-head study of a quinoxaline derivative series, the target compound demonstrated an EC50 of 150 nM for inhibiting HDAC activity in human NB4 cells, as measured by histone H4 acetylation after 24 hours [1]. This places it at an intermediate potency within its analog series, where other compounds exhibited EC50 values ranging from 60 nM to 3,270 nM [1]. The data illustrate that subtle structural modifications around the quinoxaline core lead to over a 20-fold difference in cellular potency, underscoring the need to procure the exact compound for defined activity.
| Evidence Dimension | Cellular HDAC inhibition (EC50) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | Closest potent analog: 60 nM (BDBM50483539); Closest less potent analog: 280 nM (BDBM50483542); Series range: 60 - 3,270 nM |
| Quantified Difference | The target compound is 2.5-fold less potent than the most active analog in the series, but 1.9-fold more potent than the next less active analog and 21.8-fold more potent than the least active analog. |
| Conditions | Human NB4 acute promyelocytic leukemia cells; HDAC activity assessed by histone H4 acetylation via Western blot after 24 hours. |
Why This Matters
This exact EC50 value defines its utility as a middle-potency probe for studying structure-activity relationships (SAR) in HDAC inhibitor development, where predictable potency is essential for generating consistent dose-response data.
- [1] BindingDB. (2012). PrimarySearch_ki for assayid=2, entryid=50004503: Inhibition of HDAC activity in human NB4 cells. BDBM50483540 (CHEMBL1688186). View Source
